REACTION_CXSMILES
|
C[CH2:2][N:3]([C:6]([S:8][S:9][C:10]([N:12]([CH2:15]C)[CH2:13]C)=[S:11])=[S:7])[CH2:4]C.C1C=C2N=C(SSC3SC4C(=CC=CC=4)N=3)SC2=CC=1>>[CH3:15][N:12]([C:10]([S:9][S:8][C:6]([N:3]([CH3:4])[CH3:2])=[S:7])=[S:11])[CH3:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(CC)C(=S)SSC(=S)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)N=C(S2)SSC3=NC4=CC=CC=C4S3
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CN(C)C(=S)SSC(=S)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |